![molecular formula C27H35N3O6 B14756223 (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline core, a hydroxyamino group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the hydroxyamino group, and the attachment of the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require precise temperature control and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols or amines.
Applications De Recherche Scientifique
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-hydroxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-chlorophenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Uniqueness
The uniqueness of (3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of the methoxy group, in particular, may confer unique biological activity and chemical reactivity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C27H35N3O6 |
|---|---|
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H35N3O6/c1-4-6-18(7-5-2)27(33)30-16-20-14-23(36-17-25(31)29-34)11-8-19(20)15-24(30)26(32)28-21-9-12-22(35-3)13-10-21/h8-14,18,24,34H,4-7,15-17H2,1-3H3,(H,28,32)(H,29,31)/t24-/m0/s1 |
Clé InChI |
UAAORBBFESJLFV-DEOSSOPVSA-N |
SMILES isomérique |
CCCC(CCC)C(=O)N1CC2=C(C[C@H]1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO |
SMILES canonique |
CCCC(CCC)C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


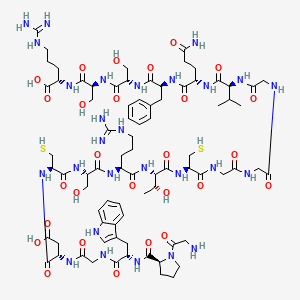
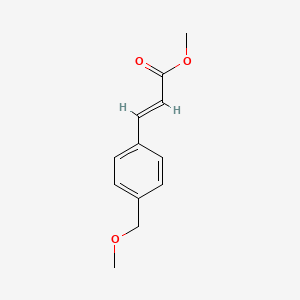
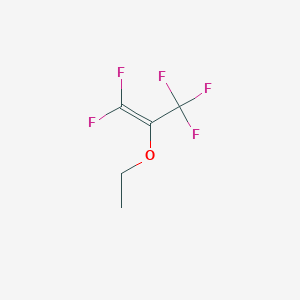


![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
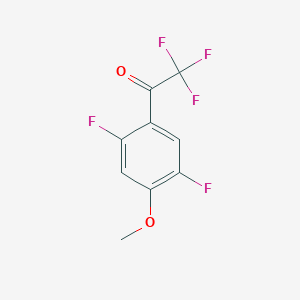


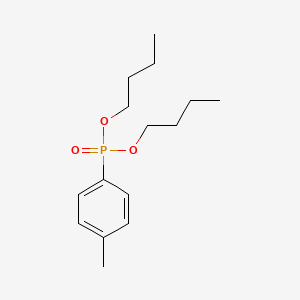
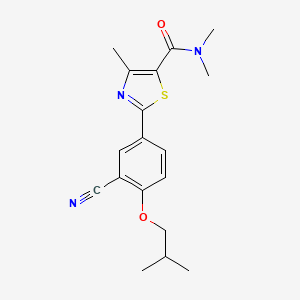
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
